molecular formula C15H24O B12783498 Salvial-4(14)-en-1-one CAS No. 73809-82-2

Salvial-4(14)-en-1-one

Cat. No.: B12783498
CAS No.: 73809-82-2
M. Wt: 220.35 g/mol
InChI Key: JBOONPKUPONSIB-KCQAQPDRSA-N
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Description

Salvial-4(14)-en-1-one is an oxygenated sesquiterpene ketone (C₁₅H₂₄O, M.W. 220) commonly identified in essential oils of plants across diverse genera, including Kundmannia sicula, Salvia spp., Chaerophyllum coloratum, and Hypericum spp. . It is biosynthesized via the mevalonate pathway and often co-occurs with spathulenol and caryophyllene oxide, suggesting shared enzymatic pathways or ecological roles . Its concentration varies significantly by species and environmental factors, ranging from trace amounts (0.1% in Solidago virgaurea) to 16.4% in Algerian K. sicula .

Properties

CAS No.

73809-82-2

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,3aR,8aS)-3a-methyl-7-methylidene-1-propan-2-yl-2,3,5,6,8,8a-hexahydro-1H-azulen-4-one

InChI

InChI=1S/C15H24O/c1-10(2)12-7-8-15(4)13(12)9-11(3)5-6-14(15)16/h10,12-13H,3,5-9H2,1-2,4H3/t12-,13-,15+/m0/s1

InChI Key

JBOONPKUPONSIB-KCQAQPDRSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H]1CC(=C)CCC2=O)C

Canonical SMILES

CC(C)C1CCC2(C1CC(=C)CCC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salvial-4(14)-en-1-one typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of essential oils from Salvia species. The essential oils are then subjected to various purification processes, such as distillation and chromatography, to isolate the desired compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation is a common substitution reaction for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), acids, and bases.

Major Products Formed:

    Oxidation: Various oxidized derivatives, such as ketones and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying sesquiterpene biosynthesis.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Research has shown potential anti-inflammatory and anticancer activities, suggesting its use in developing therapeutic agents.

    Industry: Salvial-4(14)-en-1-one is used in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of Salvial-4(14)-en-1-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Chemical and Chromatographic Properties

Compound Molecular Formula M.W. Functional Group Retention Index (RI) Typical Concentration Range
Salvial-4(14)-en-1-one C₁₅H₂₄O 220 Ketone 1591–1607 0.1–16.4%
Spathulenol C₁₅H₂₄O 220 Alcohol 1576–1578 0.4–14.8%
Caryophyllene oxide C₁₅H₂₄O 220 Oxide 1582–1583 0.8–22.8%
1,5-Epoxysalvial-4(14)ene C₁₅H₂₄O 220 Epoxide 1561 0.1–6.5%
Germacrene D C₁₅H₂₄ 204 Hydrocarbon 1480–1485 0.3–3.2%

Key Observations :

  • Structural Differentiation: this compound’s ketone group distinguishes it from alcohols (spathulenol), oxides (caryophyllene oxide), and hydrocarbons (germacrene D). This functional group may enhance its volatility and influence receptor binding in biological systems .
  • Chromatographic Separation: this compound’s RI (1591–1607) allows clear distinction from spathulenol (RI 1576–1578) and caryophyllene oxide (RI 1582–1583) in GC-MS analysis .

Species-Specific Variability

  • High Producers : K. sicula (Algeria: 16.4%) , Salvia spp. (Greece: 12.0%) .
  • Low Producers : Solidago virgaurea (0.1%) , Hypericum spp. (0.3%) .
  • Geographic Variation : Algerian K. sicula populations show 10.1–16.4% this compound, attributed to soil composition and solar exposure .

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